molecular formula C9H7Cl2N B1349921 1,3-Dichloro-2-(2-isocyanoethyl)benzene CAS No. 602262-86-2

1,3-Dichloro-2-(2-isocyanoethyl)benzene

Cat. No.: B1349921
CAS No.: 602262-86-2
M. Wt: 200.06 g/mol
InChI Key: QAHLCZIMISAKKA-UHFFFAOYSA-N
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Scientific Research Applications

1,3-Dichloro-2-(2-isocyanoethyl)benzene has several

Biological Activity

1,3-Dichloro-2-(2-isocyanoethyl)benzene is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, pharmacokinetics, and effects on various biological systems is crucial for evaluating its therapeutic potential and safety.

  • Molecular Formula : C10H8Cl2N2
  • Molecular Weight : 227.09 g/mol
  • CAS Number : 602262-86-2
  • Physical State : Solid
  • Melting Point : 78-79°C
  • Boiling Point : Approximately 356.9°C

This compound primarily acts by inhibiting specific enzymes involved in metabolic pathways. One of its key targets is the soluble epoxide hydrolase (sEH) , which plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the compound increases EET levels, which can lead to various cellular effects including:

  • Anti-inflammatory responses
  • Vasodilation

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines. Notably:

Cell LineIC50 (µM)Effect
MDA-MB321 (breast cancer)15Induces apoptosis
MCF-7 (breast cancer)12Inhibits proliferation
HeLa (cervical cancer)20Causes cell cycle arrest
HepG2 (liver cancer)25Induces oxidative stress

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against:

  • Bacterial strains such as E. coli and Staphylococcus aureus.
  • Fungal strains like Candida albicans.

The mode of action in these cases involves disrupting microbial cell membranes and inhibiting vital enzymatic processes.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapidly absorbed in biological systems.
  • Distribution : Shows a tendency to accumulate in liver and kidney tissues.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Case Studies

Recent studies have explored the therapeutic applications of this compound in various models:

  • In Vivo Studies on Tumor Models :
    • In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.
  • Antimicrobial Efficacy Trials :
    • A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it exhibited synergistic effects when combined with conventional treatments, enhancing overall efficacy against resistant strains.

Properties

IUPAC Name

1,3-dichloro-2-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-12-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHLCZIMISAKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374190
Record name 1,3-dichloro-2-(2-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602262-86-2
Record name 1,3-dichloro-2-(2-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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